Diels-Alder Cycloaddition Rate with Cyclopentadiene: cis vs. trans Dienophile Reactivity
In Diels-Alder reactions with cyclopentadiene as the diene, maleonitrile (cis-1,2-dicyanoethylene) exhibits a measurably higher reaction rate compared to its trans isomer fumaronitrile. The log(rate) value for maleonitrile is 1.94, whereas fumaronitrile shows a log(rate) of 1.89 [1]. This corresponds to a rate enhancement factor of approximately 1.12× (i.e., maleonitrile reacts roughly 12% faster than fumaronitrile under identical conditions). The observed rate difference correlates with the calculated LUMO energy values: 1.16 eV for maleonitrile versus 1.40 eV for fumaronitrile, indicating that the cis configuration confers a lower-energy LUMO that enhances electrophilic reactivity toward dienes [1].
| Evidence Dimension | Diels-Alder reaction rate (log scale) with cyclopentadiene |
|---|---|
| Target Compound Data | log(rate) = 1.94 |
| Comparator Or Baseline | fumaronitrile (trans-1,2-dicyanoethylene): log(rate) = 1.89 |
| Quantified Difference | Δlog(rate) = 0.05; rate enhancement factor ≈ 1.12× (12% faster) |
| Conditions | Cyclopentadiene as diene; experimental data from Sauer, Wiest, and Mielert (Chem. Ber. 1964, 97, 3183) |
Why This Matters
For synthetic chemists planning Diels-Alder transformations, the 12% higher reaction rate of maleonitrile can translate to reduced reaction times or lower temperature requirements, directly impacting process efficiency and energy costs.
- [1] Sauer, J., Wiest, H., & Mielert, A. (1964). Diels-Alder reactions of cyclopentadiene with cyanoalkenes. Chemische Berichte, 97, 3183 (data reproduced in Wizedu educational resource). View Source
